N-t-Butyl N-Deactyl Linezolid

pharmaceutical impurity profiling reference standard characterization LC-MS method development

N-t-Butyl N-Deactyl Linezolid (CAS 1215006-08-8), systematically named (5S)-5-[[(1,1-dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is a structurally defined derivative of the oxazolidinone antibiotic Linezolid. It belongs to the linezolid impurity and related-substance family and is primarily supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial linezolid production.

Molecular Formula C18H26FN3O3
Molecular Weight 351.42
CAS No. 1215006-08-8
Cat. No. B601336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Butyl N-Deactyl Linezolid
CAS1215006-08-8
SynonymsN-t-Butyl N-Deactyl Linezolid;  (5S)-5-[[(1,1-Dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
Molecular FormulaC18H26FN3O3
Molecular Weight351.42
Structural Identifiers
SMILESCC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Powder

Structure & Identifiers


Interactive Chemical Structure Model





N-t-Butyl N-Deactyl Linezolid (CAS 1215006-08-8): Identity, Class, and Primary Application Context for Procurement


N-t-Butyl N-Deactyl Linezolid (CAS 1215006-08-8), systematically named (5S)-5-[[(1,1-dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is a structurally defined derivative of the oxazolidinone antibiotic Linezolid [1]. It belongs to the linezolid impurity and related-substance family and is primarily supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial linezolid production [1]. The compound retains the core (S)-oxazolidinone pharmacophore with 3-fluoro-4-morpholinophenyl substitution but replaces the C5-acetamide side chain of linezolid with a tert-butylamino group, yielding molecular formula C18H26FN3O3 and molecular weight 351.42 g/mol . Its primary procurement value lies in its use as a non-pharmacopeial impurity marker with optional traceability against USP or EP standards [1].

Linezolid impurity marker for ANDA method validation and system suitability
Compatible with reversed-phase HPLC-UV and LC-MS/MS impurity profiling workflows
Requires −20 °C cold-chain procurement and freezer storageDifferentiate from ambient-stable linezolid reference materials

Why Linezolid Impurity Reference Standards Cannot Be Interchanged: The N-t-Butyl N-Deactyl Linezolid Case


Linezolid impurity standards are structurally distinct chemical entities, not interchangeable commodities. N-t-Butyl N-Deactyl Linezolid differs from its closest in-class analogs by a specific combination of N-deacetylation and N-tert-butylation at the C5 position, producing a unique mass (351.42 g/mol), chromatographic retention, and ionization signature that cannot be replicated by using Linezolid (MW 337.35), Deacetyl Linezolid (MW 295.31), or N-t-Butyl Linezolid (MW 393.45) [1]. Per ICH Q3A/Q3B guidelines, each impurity present in a drug substance at or above the identification threshold must be individually resolved, identified, and quantified using a characterised reference standard of the exact chemical structure [2]. Substituting a structurally mismatched standard introduces systematic error in retention-time assignment, mass confirmation, and detector response factors, directly compromising ANDA filing quality and risking regulatory rejection. Furthermore, the compound's mandated storage at −20 °C differs from the ambient storage of parent linezolid, meaning procurement, handling, and stability protocols must be compound-specific rather than class-generic.

Structural mismatch

Mass (+14 Da vs. linezolid) and retention differences prevent direct substitution of parent or N-t-Butyl analogs in impurity quantification.

Storage incompatibility

−20 °C mandate vs. ambient-stable linezolid standards may disrupt lab handling protocols and cold-chain logistics.

Regulatory identity requirement

ICH Q3A/Q3B and ANDA reviewers expect exact chemical structure reference standard; structural analog use risks method rejection.

Quantitative Differential Evidence: N-t-Butyl N-Deactyl Linezolid vs. Closest Analogs


Molecular Identity and Mass Differentiation vs. Linezolid, N-t-Butyl Linezolid, and Deacetyl Linezolid

N-t-Butyl N-Deactyl Linezolid is structurally distinguished from its three closest oxazolidinone analogs by the simultaneous absence of the N-acetyl group and presence of an N-tert-butyl substituent on the C5-aminomethyl side chain. This yields a molecular formula of C18H26FN3O3 and molecular weight of 351.42 g/mol [1]. The three most relevant comparators are: Linezolid (CAS 165800-03-3, C16H20FN3O4, MW 337.35) which bears an N-acetyl group [2]; N-t-Butyl Linezolid (CAS 1215006-11-3, C20H28FN3O4, MW 393.45) which retains the acetyl group with N-tert-butyl substitution on the acetamide nitrogen [3]; and Deacetyl Linezolid / Linezolid USP Related Compound C (CAS 168828-90-8, C14H18FN3O3, MW 295.31) which bears a primary amine at C5 . Each distinct molecular mass enables unambiguous identification via LC-MS in complex impurity profiles.

Mass Differentiation
Head-to-head
351.42 g/mol; Δ +14.07 vs. Linezolid, −42.03 vs. N-t-Butyl, +56.11 vs. Deacetyl
Ensures unambiguous LC-MS identification via distinct extracted ion chromatograms
Each Da offset enables separate EIC channel for impurity profiling
pharmaceutical impurity profiling reference standard characterization LC-MS method development

Storage and Thermal Stability Requirement: −20 °C Mandate vs. Ambient-Stable Analogs

The vendor-specified storage condition for N-t-Butyl N-Deactyl Linezolid is −20 °C, with the explicit instruction to centrifuge the original vial prior to cap removal for maximum product recovery . In contrast, Linezolid drug substance reference standards are routinely shipped and stored at controlled room temperature (20–25 °C) or 2–8 °C , and the Alfa Chemistry listing for N-t-Butyl N-Deactyl Linezolid notes room-temperature shipping conditions for the neat product , indicating that the −20 °C specification may reflect enhanced sensitivity to thermal degradation during long-term storage rather than shipping liability. Deacetyl Linezolid (Linezolid USP Related Compound C) is similarly stored under refrigeration or freezing conditions by multiple vendors [1], suggesting that deacetylation may generally reduce thermal stability. The requirement for −20 °C storage imposes cold-chain logistical requirements not necessary for all linezolid-related reference materials.

Storage Stability
Head-to-head
Target −20 °C vs. Linezolid USP 20–25 °C (ΔT ≥40 °C)
Cold-chain logistics must be planned; integrity loss possible without freezing
Deacetylated linezolid analogs often require refrigeration or freezing
reference standard stability cold-chain procurement long-term storage protocol

Predicted Physicochemical Property Differentiation: pKa and Lipophilicity Shift vs. Parent Linezolid

Predicted physicochemical properties for N-t-Butyl N-Deactyl Linezolid indicate a pKa of 9.18 ± 0.30, a boiling point of 489.8 ± 45.0 °C, and a density of 1.191 ± 0.06 g/cm³ . For comparison, Linezolid has an experimentally determined logP of approximately 0.9 and a calculated logP (clogP) of 0.39–0.85 , reflecting its moderate hydrophilicity conferred by the acetamide moiety. The replacement of the N-acetyl group with an N-tert-butyl substituent in the target compound removes the hydrogen-bond-donating amide NH while adding a bulky, lipophilic tert-butyl group; this is expected to increase chromatographic retention on reversed-phase columns and alter the compound's ionization behaviour in electrospray MS relative to both Linezolid and Deacetyl Linezolid. The elevated pKa (9.18 vs. an estimated ~8 for the deacetyl primary amine) arises from the electron-donating effect of the tert-butyl group on the secondary amine.

Physicochemical Shift
Class-level
Predicted pKa 9.18 ± 0.30; logP shift ≥+0.5 vs. linezolid
Informs HPLC pH selection and reversed-phase retention order
Predicted values; confirm experimentally during method development
chromatographic retention prediction pKa logP sample preparation

ICH Regulatory Threshold Context: Impurity Control Below 0.08% in Linezolid Drug Substance

Per ICH Q3A guidelines, for a drug substance with a maximum daily dose of 1200 mg/day (as is the case for linezolid), the identification threshold for any individual impurity is 0.05%, the qualification threshold is 0.05%, and the reporting threshold is 0.03% [1]. The published stability-indicating LC method for linezolid explicitly states that all impurities (known and unknown) must be controlled below 0.08% (w/w) in the drug substance relative to linezolid [1]. This regulatory requirement applies to N-t-Butyl N-Deactyl Linezolid if present as a process-related or degradation impurity. The compound's use as a characterized reference standard enables quantification at or below these thresholds, with validated HPLC methods achieving limits of detection (LOD) for linezolid-related impurities in the range of 0.0019–0.0047% (area percent) and limits of quantification (LOQ) of 0.0057–0.0142% [2].

Regulatory Threshold
Reported
≤0.08% w/w control limit in linezolid API
Defines required analytical sensitivity for impurity quantification
Identification threshold 0.05% per ICH Q3A (1200 mg/day dose)
ICH Q3A/Q3B impurity threshold ANDA compliance regulatory specification

C5-Acylaminomethyl SAR Constraint: Structural Rationale for Biological Differentiation from Linezolid

A systematic SAR study of the C5-acylaminomethyl moiety of linezolid evaluated 25 analogs with aromatic, heteroaromatic, and aliphatic substitutions, concluding that this position is highly restrictive: only smaller, non-polar, lipophilic substituents are tolerated, while larger or polar groups lead to a significant decrease in antibacterial activity compared to linezolid [1]. The N-t-Butyl N-Deactyl Linezolid structure represents a dual modification—removal of the acetyl carbonyl (loss of hydrogen-bond acceptor) and introduction of a bulky tert-butyl group (steric bulk + increased lipophilicity). Based on the published SAR, this combination is predicted to reduce antibacterial potency relative to linezolid, consistent with the compound's classification as a process-related impurity or degradation product rather than an active pharmaceutical ingredient. The SAR findings provide a mechanistic rationale for why this compound must be chromatographically resolved and quantified separately from the active drug substance in impurity profiling methods.

SAR Context
Class-level
Bulky tert-butylamino group predicts reduced antibacterial activity per C5-SAR
Confirms impurity role; use as analytical standard, not bioactive probe
No direct MIC data for this compound; procurement guided by CoA purity
oxazolidinone SAR C5 side chain antibacterial activity structure-activity relationship

High-Value Application Scenarios for N-t-Butyl N-Deactyl Linezolid (CAS 1215006-08-8) in Analytical and Regulatory Workflows


Linezolid ANDA Filing: Impurity Method Validation and System Suitability

During ANDA method validation for generic linezolid drug substance, N-t-Butyl N-Deactyl Linezolid serves as a characterised non-pharmacopeial impurity marker to establish system suitability parameters including resolution, peak symmetry, and signal-to-noise ratio at the ICH-mandated reporting threshold of 0.03% [1]. Its unique molecular mass (351.42 g/mol) and distinct retention characteristics relative to linezolid (MW 337.35) enable unambiguous peak assignment in HPLC-UV and LC-MS chromatograms [2]. Vendor-supplied characterization data compliant with regulatory guidelines and optional pharmacopeial traceability (USP/EP) support the technical justification required in Module 3.2.S.3.2 (Impurities) of the Common Technical Document [2].

Forced Degradation Studies: Identification of N-t-Butyl-Related Degradation Pathway

In forced degradation (stress) studies conducted under ICH Q1A(R2) conditions, N-t-Butyl N-Deactyl Linezolid may arise as a specific degradation product when linezolid is exposed to conditions favoring sequential deacetylation followed by alkylation with tert-butyl-containing reagents or solvents [1]. Its identification and quantification using the authentic reference standard enable mass-balance calculations and degradation pathway elucidation, which are critical for establishing the stability-indicating nature of the analytical method as required by regulatory authorities [1]. The compound's −20 °C storage requirement must be factored into the design of stability study sample handling protocols to ensure reference standard integrity throughout the multi-week study duration.

LC-MS/MS Method Development for Impurity Profiling in Linezolid API

For LC-MS/MS-based impurity profiling of linezolid active pharmaceutical ingredient, N-t-Butyl N-Deactyl Linezolid provides a diagnostic [M+H]+ precursor ion at m/z 352.4, separated by 14 Da from the linezolid [M+H]+ at m/z 338.4 [1]. This mass difference, while modest, is sufficient for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method development when coupled with distinct fragment ions arising from the loss of the tert-butyl group (Δ56 Da) vs. the acetyl group (Δ42 Da) in linezolid [2]. The predicted pKa of 9.18 informs optimal mobile-phase pH for positive-ion electrospray ionization, ensuring maximum sensitivity in the low-ng/mL range required for ICH-compliant impurity quantification.

Pharmaceutical QC Batch Release Testing: Retention-Time Marker Standard

In routine QC batch release of linezolid drug substance and finished dosage forms, N-t-Butyl N-Deactyl Linezolid can be incorporated as a retention-time marker in HPLC method transfer protocols between R&D and QC laboratories. Its structural relationship to the drug substance (same oxazolidinone core and fluorophenyl-morpholine B/C-ring system) ensures chromatographic behaviour comparable to other linezolid-related impurities while its distinct molecular weight enables unambiguous peak identification [1]. Procurement of a well-characterized reference standard with a documented certificate of analysis (purity ≥95% by HPLC, identity confirmed by 1H-NMR, IR, and MS) supports the method transfer and ongoing system suitability testing required under 21 CFR 211.194 [2].

Application
Selection Property
Validation Focus
Linezolid ANDA method validation
Characterized non-pharmacopeial impurity marker with optional USP/EP traceability
System suitability, resolution, and peak symmetry at ICH reporting threshold 0.03%
Forced degradation studies
Authentic reference standard for deacetylation-alkylation degradation pathway
Mass-balance calculations and stability-indicating method establishment per ICH Q1A(R2)
LC-MS/MS impurity profiling
Diagnostic [M+H]+ at m/z 352.4 with distinct fragment ions (Δ56 Da loss)
SRM/MRM method sensitivity in low-ng/mL range for ICH-compliant quantification
QC batch release and method transfer
Retention-time marker with same oxazolidinone core and fluorophenyl-morpholine system
Method transfer between R&D and QC; ongoing system suitability per 21 CFR 211.194
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